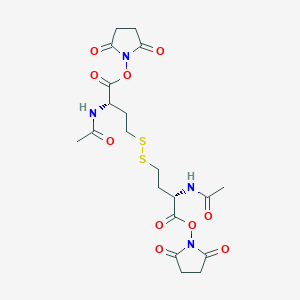
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a useful research compound. Its molecular formula is C20H26N4O10S2 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a synthetic compound notable for its potential applications in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H26N4O10S2
- Molecular Weight : 546.57 g/mol
- CAS Number : 102814-00-6
The compound functions primarily as a crosslinking agent in biochemical applications. Its structure allows it to form stable amide bonds with primary amines, which is crucial for modifying proteins involved in various biological processes. The presence of dioxopyrrolidinyl groups enhances its reactivity towards nucleophilic sites on proteins, particularly lysine residues.
1. Protein Crosslinking
The compound's ability to crosslink proteins has significant implications in the study of protein-protein interactions (PPIs). By facilitating the formation of stable complexes between proteins, it aids in elucidating their functional relationships within cellular pathways.
2. Cellular Effects
Research indicates that (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) can influence cellular processes such as:
- Cell Signaling : Modifications to signaling proteins can alter downstream effects on gene expression and metabolic pathways.
- Gene Regulation : By affecting transcription factors or other regulatory proteins through crosslinking, the compound may impact gene expression profiles.
Case Studies
Several studies have investigated the application of this compound in various biochemical contexts:
- Protein Interaction Studies : A study demonstrated that the compound effectively crosslinked target proteins in vitro, allowing researchers to map interaction networks within cells.
- Therapeutic Applications : Preliminary research indicates potential applications in drug delivery systems where targeted protein modification could enhance therapeutic efficacy.
- Bioconjugation Techniques : The compound has been utilized in bioconjugation protocols to attach therapeutic agents to antibodies or other biomolecules, enhancing their specificity and effectiveness.
Data Table: Summary of Biological Activities
Scientific Research Applications
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a chemical compound with potential applications in biochemistry and pharmacology. It has a molecular formula of C20H26N4O10S2 and a molecular weight of 546.6 g/mol.
Applications
This compound is known to function as a crosslinking agent in biochemical applications. Its structure enables it to form stable amide bonds with primary amines, which is important for modifying proteins involved in various biological processes. The presence of dioxopyrrolidinyl groups enhances its reactivity towards nucleophilic sites on proteins, particularly lysine residues.
Protein Crosslinking
The compound's capacity to crosslink proteins has implications in studying protein-protein interactions (PPIs). It aids in elucidating their functional relationships within cellular pathways by facilitating the formation of stable complexes between proteins.
Cellular Effects
Research suggests that (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) can affect cellular processes such as cell signaling and gene regulation. It can modify signaling proteins, potentially altering downstream effects on gene expression and metabolic pathways. By affecting transcription factors or other regulatory proteins through crosslinking, the compound may impact gene expression profiles.
Properties
Molecular Formula |
C20H26N4O10S2 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-4-[[(3S)-3-acetamido-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
InChI |
InChI=1S/C20H26N4O10S2/c1-11(25)21-13(19(31)33-23-15(27)3-4-16(23)28)7-9-35-36-10-8-14(22-12(2)26)20(32)34-24-17(29)5-6-18(24)30/h13-14H,3-10H2,1-2H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI Key |
GEFQVWRCWUXPLJ-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(=O)NC(CCSSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















